Octamethylcyclotetrasilane

Ring strain thermodynamics Cyclic polysilane energetics Isodesmic reaction analysis

Octamethylcyclotetrasilane, [Si(CH3)2]4 (C8H24Si4, MW 232.62), is a four-membered cyclic polysilane featuring a Si4 ring backbone with two methyl substituents per silicon atom. In the gas phase, the molecule adopts a puckered conformation with an equilibrium puckering angle ϕe of 28.3 ± 1.9° and an inversion barrier V0 of 1.0 ± 0.5 kcal mol⁻¹, as determined by gas electron diffraction coupled with ab initio constraints.

Molecular Formula C8H24Si4
Molecular Weight 232.62 g/mol
CAS No. 38041-04-2
Cat. No. B14669222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctamethylcyclotetrasilane
CAS38041-04-2
Molecular FormulaC8H24Si4
Molecular Weight232.62 g/mol
Structural Identifiers
SMILESC[Si]1([Si]([Si]([Si]1(C)C)(C)C)(C)C)C
InChIInChI=1S/C8H24Si4/c1-9(2)10(3,4)12(7,8)11(9,5)6/h1-8H3
InChIKeyNJECQESCCSENHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octamethylcyclotetrasilane (CAS 38041-04-2): A Four-Membered Cyclic Permethylpolysilane for CVD and Organosilicon Synthesis


Octamethylcyclotetrasilane, [Si(CH3)2]4 (C8H24Si4, MW 232.62), is a four-membered cyclic polysilane featuring a Si4 ring backbone with two methyl substituents per silicon atom [1]. In the gas phase, the molecule adopts a puckered conformation with an equilibrium puckering angle ϕe of 28.3 ± 1.9° and an inversion barrier V0 of 1.0 ± 0.5 kcal mol⁻¹, as determined by gas electron diffraction coupled with ab initio constraints [1][2]. In the crystalline state at 87 K, X-ray diffraction reveals that the Si4 ring is constrained to planarity by crystallographic inversion symmetry (monoclinic, P21/n, a = 7.650(2) Å, b = 7.452(1) Å, c = 13.320(10) Å, β = 103.48(2)°, Z = 2, dx = 1.046 g cm⁻³) [3]. Unlike its frequently confused siloxane counterpart octamethylcyclotetrasiloxane (D4), which contains an Si–O–Si backbone, octamethylcyclotetrasilane possesses direct Si–Si bonds, conferring distinct electronic properties including σ-electron delocalization along the silicon ring and characteristic UV absorption and photoelectron spectral features [4].

Why Octamethylcyclotetrasilane Cannot Be Freely Substituted by Other Permethylcyclosilanes or Siloxanes


Permethylcyclosilanes of different ring sizes—(Me2Si)n where n = 4, 5, 6—exhibit fundamentally different ring strain energies, conformational dynamics, electrochemical oxidation profiles, and photochemical fates, meaning they cannot be used interchangeably in synthesis or materials deposition [1][2]. The four-membered Si4 ring in octamethylcyclotetrasilane is nearly ring-strain-free (isodesmic ΔE = −47 kJ mol⁻¹), in contrast to the five-membered (−8 kJ mol⁻¹) and six-membered (+3 kJ mol⁻¹) homologs, which directly impacts thermodynamic driving forces in ring-opening reactions [1]. Furthermore, octamethylcyclotetrasilane (Si–Si backbone) must be rigorously distinguished from octamethylcyclotetrasiloxane (D4, Si–O–Si backbone); the two share the misleading acronym 'OMCTS' in some literature yet possess entirely different bond enthalpies, hydrolytic stability, and electronic structures, rendering them non-interchangeable in both chemical synthesis and semiconductor processing [3][4].

Octamethylcyclotetrasilane (CAS 38041-04-2): Quantitative Differentiation Evidence vs. Closest Analogs


Ring Strain Energy of Octamethylcyclotetrasilane vs. Larger Permethylcyclosilanes via Isodesmic Reaction Calorimetry

The ring strain energy of octamethylcyclotetrasilane (n=2) is substantially different from its five- and six-membered ring homologs. Isodesmic reaction calculations yield ΔE values of −47 kJ mol⁻¹ for (Me2Si)4, compared with −8 kJ mol⁻¹ for decamethylcyclopentasilane (Me2Si)5 and +3 kJ mol⁻¹ for dodecamethylcyclohexasilane (Me2Si)6 [1]. The sign inversion between the four-membered and six-membered rings indicates a qualitative shift in thermodynamic driving force: the four-membered ring is stabilized relative to linear reference compounds, whereas the six-membered ring is slightly destabilized [1][2]. An independent theoretical study confirms that cyclotetrasilane is 'almost ring-strain-free,' in sharp contrast to its carbon analogue cyclobutane, which possesses significant (~110 kJ mol⁻¹) ring strain [2].

Ring strain thermodynamics Cyclic polysilane energetics Isodesmic reaction analysis

Physical State and Boiling Point Differentiation: Octamethylcyclotetrasilane as a Volatile Liquid vs. Solid Dodecamethylcyclohexasilane

Physical state at ambient temperature is a critical procurement and handling discriminator within the permethylcyclosilane series. Octamethylcyclotetrasilane exists as a liquid with a predicted boiling point of 167.1 °C at 760 mmHg and density of 0.816 g cm⁻³ [1][2]. Decamethylcyclopentasilane is also a liquid but with a higher boiling point of 218.1 °C at 760 mmHg [3]. In contrast, dodecamethylcyclohexasilane is a crystalline solid at room temperature with a melting point of 229 °C and a boiling point of 263.9 °C . The solid state of (Me2Si)6 excludes it from applications requiring a liquid precursor without heated delivery lines, while the roughly 51 °C boiling point advantage of (Me2Si)4 over (Me2Si)5 translates to higher vapor pressure at a given delivery temperature.

Physical property screening CVD precursor volatility Procurement specification

Distinct Electrochemical Oxidation Profile: Two Irreversible Waves for Four-Membered Cyclopolysilanes vs. One Wave for Larger Rings

The electrochemical oxidation behavior of cyclic polysilanes exhibits a ring-size-dependent qualitative difference. For perethylcyclopolysilanes studied by cyclic voltammetry, octaethylcyclotetrasilane (Et2Si)4—the ethyl analog of octamethylcyclotetrasilane—displays two irreversible oxidation waves with a potential separation of approximately 300 mV, whereas the five-membered, six-membered, and seven-membered homologs each exhibit only a single irreversible oxidation wave . The first anodic peak potential of the four-membered ring (1.15 V vs. Ag/AgCl) is also significantly lower than those of the larger rings: (Et2Si)5 at 1.35 V, (Et2Si)6 at 1.40 V, and (Et2Si)7 at 1.40 V . This class-level behavior—two waves for four-membered rings, one wave for larger rings—has been corroborated across both permethyl and perethyl series [1].

Cyclic voltammetry Electrochemical oxidation Ring-size-dependent redox

Photochemical Reactivity Cascade: Octamethylcyclotetrasilane as Both Product and Substrate in Silylene Extrusion Pathways

The photochemical relationship among permethylcyclosilanes establishes a reactivity cascade in which octamethylcyclotetrasilane occupies a specific intermediate position. UV photolysis of dodecamethylcyclohexasilane (Me2Si)6 in cyclohexane at approximately 45 °C proceeds with loss of dimethylsilylene (:SiMe2) to generate two lower homologs: decamethylcyclopentasilane and octamethylcyclotetrasilane [1]. However, prolonged photolysis of octamethylcyclotetrasilane itself leads to homolytic scission of the Si–Si bond, producing a significant amount of 1,4-dihydrohexamethyltetrasilane—a ring-opened, non-cyclic product [1]. This dual role is not shared by the five-membered ring: decamethylcyclopentasilane is essentially ring-strain-free and does not undergo comparable photochemical ring-opening under the same conditions [1][2].

Photochemical silylene generation Ring contraction Polysilane photodegradation

Halogenative Ring-Opening Selectivity: Rapid Chlorine Cleavage of the Si4 Ring to 1,4-Dichloropermethyltetrasilane

Octamethylcyclotetrasilane undergoes rapid and regioselective ring-opening upon treatment with elemental chlorine. In n-hexane at ambient temperature with a reaction time of only 0.12 hours, chlorine quantitatively cleaves one Si–Si bond of the four-membered ring to afford 1,4-dichloropermethyltetrasilane in 68% isolated yield [1][2]. This reaction generates a well-defined α,ω-dichloro-linear tetrasilane building block that serves as a key intermediate for further derivatization, including hydrolysis to octamethyloxatetrasilacyclopentane (60% yield, 6 h in benzene/water) [3] and coupling with di-Grignard reagents to access mixed cyclocarbotetrasilanes [4]. The short reaction time (0.12 h) and moderate yield highlight the kinetic accessibility of the Si–Si bond in the four-membered ring relative to larger permethylcyclosilanes, which typically require longer reaction times or more forcing conditions for analogous halogenative ring-opening [2].

Ring-opening halogenation Si-Si bond cleavage Telechelic oligosilane synthesis

Octamethylcyclotetrasilane (CAS 38041-04-2): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Semiconductor Adhesion Layer Deposition via CVD Using Liquid Precursor Delivery

Octamethylcyclotetrasilane has been specifically claimed as the silicon-source precursor for depositing electrically insulating adhesion layers in dual-damascene copper interconnect structures. The patent specifies a volumetric flow rate of 500–700 sccm of OMCTS vapor with helium carrier gas (1000–3000 sccm) to achieve a film with internal compressive stress exceeding 150 MPa, which is critical for resisting etch-induced undercutting and moisture absorption during back-end-of-line processing [1][2]. The liquid state and moderate boiling point (167.1 °C) of octamethylcyclotetrasilane make it suitable for standard bubbler-based vapor delivery, unlike the solid dodecamethylcyclohexasilane (MP 229 °C) which would require heated source lines . The Si–Si backbone (as opposed to Si–O–Si in D4 siloxane) provides a carbon-free silicon source that can yield silicon carbide or silicon carbonitride films after reaction with appropriate co-reactants [1].

Synthesis of Telechelic α,ω-Dichloropermethyltetrasilane for Step-Growth Polymerization

The rapid and selective ring-opening of octamethylcyclotetrasilane with elemental chlorine (0.12 h, n-hexane, 68% yield) provides the shortest-route access to 1,4-dichloropermethyltetrasilane, a well-defined α,ω-difunctional tetrasilane building block [3]. This telechelic monomer can be subsequently transformed via hydrolysis (→ octamethyloxatetrasilacyclopentane, 60% yield) [4] or coupled with di-Grignard reagents to construct mixed cyclocarbotetrasilanes [5]. Compared with using decamethylcyclopentasilane or dodecamethylcyclohexasilane as starting materials—which produce mixtures of oligomeric dichlorides upon chlorination—octamethylcyclotetrasilane yields a single, chain-length-specific product, simplifying purification and enabling precise control over silane block length in segmented copolymers.

Photochemical Dimethylsilylene Generation for Insertion Chemistry and Disilene Synthesis

Octamethylcyclotetrasilane serves as both a photoproduct and a photoprecursor in silylene extrusion chemistry. UV photolysis of dodecamethylcyclohexasilane generates octamethylcyclotetrasilane along with decamethylcyclopentasilane and free dimethylsilylene (:SiMe2), which readily inserts into Si–H and Si–OMe bonds of appropriate monosilane derivatives [6]. Researchers can exploit this cascade for in situ silylene generation. However, if octamethylcyclotetrasilane itself is the desired silylene source, prolonged photolysis must be carefully controlled to avoid over-reaction to 1,4-dihydrohexamethyltetrasilane via homolytic Si–Si scission [6]. The ring-strain-free decamethylcyclopentasilane, by contrast, would be photochemically inert under these conditions and unsuitable as a silylene photoprecursor [7].

Electrochemical Oxidation for Selective Synthesis of Oxygen-Inserted Cyclosiloxanes

The unique two-wave electrochemical oxidation signature of four-membered cyclopolysilanes (Ep,a1 = 1.15 V vs. Ag/AgCl, with a second wave ~300 mV more positive) provides a diagnostic handle for selective electro-oxidative functionalization . Under controlled potential electrolysis in oxygen-free and water-free conditions, cyclic polysilanes undergo insertion of oxygen atoms into Si–Si bonds to yield cyclic siloxanes with one or two oxygen atoms incorporated into the ring [8]. The lower first oxidation potential of four-membered rings relative to five- and six-membered homologs (by 200–250 mV) enables selective oxidation of (Me2Si)4 in the presence of larger-ring cyclosilanes, offering a route to mixed Si–O–Si ring systems that are inaccessible from the corresponding siloxane (D4) starting materials [8].

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